6,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine
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Overview
Description
6,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine is a chemical compound with the molecular formula C8H7F2NO and a molecular weight of 171.15 . It is typically available in powder form .
Synthesis Analysis
The synthesis of compounds similar to this compound has been reported in the literature. For instance, a series of pyrimidine conjugates containing a fragment of racemic 7,8-difluoro-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine and its (S)-enantiomer attached via a 6-aminohexanoyl fragment were synthesized by the reaction of nucleophilic substitution of chlorine in various chloropyrimidines .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral properties (IR, UV-Vis, NMR) are not available in the current search results.Scientific Research Applications
Anticorrosion Applications
A novel bio-based benzoxazine, dehydroabietylamine benzoxazine monomer (D-Bz), was synthesized, and its copolymers showed significant anticorrosion properties. Among these copolymers, a specific ratio exhibited a lower dielectric constant, higher crosslink density, lower corrosion current, and the best electrochemical corrosion efficiency, indicating its potential as a protective coating material in various industries (Zhang et al., 2019).
Antitubercular Activity
Research on derivatives of nitroimidazoles, including compounds related to 6,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine, revealed significant antitubercular activity. Some compounds demonstrated improved solubility and stability, suggesting their potential use in treating tuberculosis (Cherian et al., 2011).
High-Performance Polybenzoxazole
A difunctional benzoxazine with o-trifluoroacetamide functionality was synthesized, leading to the development of polybenzoxazole with low dielectric constant and high thermal stability. This material is suitable for microelectronics applications due to its excellent properties (Zhang et al., 2017).
Bio-based Benzoxazines
Two fully bio-based benzoxazine monomers were synthesized, and their copolymerization showed an accelerating effect on the curing process and enhancement of thermal properties. This research underscores the potential of fully bio-based polybenzoxazines for sustainable material development (Wang et al., 2012).
O-benzylating Reagents
Research into the synthesis of O-benzylating reagents revealed the potential for efficient and economical production of benzyl ethers, which are valuable in organic synthesis and pharmaceutical development (Yamada et al., 2012).
Ecological Role of Benzoxazinones
Studies on benzoxazinones, a class of compounds related to benzoxazines, highlighted their phytotoxic, antifungal, antimicrobial, and antifeedant effects. These findings suggest the potential for developing natural herbicide models and understanding the chemical defense mechanisms of plants (Macias et al., 2009).
Future Directions
The future directions for research on 6,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine could involve further exploration of its antiviral properties, particularly against HSV-1 . Additionally, the synthesis and study of more derivatives could provide valuable insights into the structure-activity relationships of this class of compounds .
Properties
IUPAC Name |
6,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO/c9-5-3-6(10)8-7(4-5)11-1-2-12-8/h3-4,11H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUQWCUSJRIBEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=C(C=C2F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939759-10-1 |
Source
|
Record name | 6,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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